4-(Isopropyl)cyclohexadieneethanol

Description

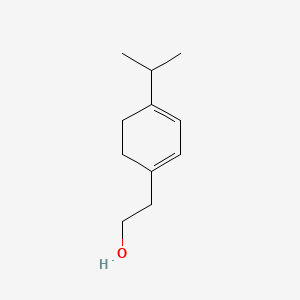

4-(Isopropyl)cyclohexadieneethanol is a cyclohexadiene derivative featuring an isopropyl substituent at the 4-position and an ethanol (-CH₂CH₂OH) group. The compound’s cyclohexadiene backbone implies partial unsaturation (two double bonds), distinguishing it from fully saturated analogs like 4-isopropylcyclohexanol (C₉H₁₈O, MW 142.24) . Synonyms such as "2-(4-isopropylcyclohexyl)ethanol" or "cyclohexaneethanol, 4-isopropyl-" align with its likely structure .

This suggests that this compound may also find niche applications in perfumery, though specific safety data are unavailable.

Properties

CAS No. |

93941-69-6 |

|---|---|

Molecular Formula |

C11H18O |

Molecular Weight |

166.26 g/mol |

IUPAC Name |

2-(4-propan-2-ylcyclohexa-1,3-dien-1-yl)ethanol |

InChI |

InChI=1S/C11H18O/c1-9(2)11-5-3-10(4-6-11)7-8-12/h3,5,9,12H,4,6-8H2,1-2H3 |

InChI Key |

OFRCGWBLTNNKGZ-UHFFFAOYSA-N |

SMILES |

CC(C)C1=CC=C(CC1)CCO |

Canonical SMILES |

CC(C)C1=CC=C(CC1)CCO |

Other CAS No. |

93941-69-6 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4-(isopropyl)cyclohexadieneethanol and analogous compounds:

Key Findings:

Structural Impact on Reactivity: The cyclohexadiene backbone in this compound increases reactivity compared to saturated analogs like 4-isopropylcyclohexanol, making it more susceptible to oxidation or Diels-Alder reactions . Esters like 2-(4-methyl-3-cyclohexenyl)isopropyl acetate exhibit lower polarity than alcohols, enhancing their volatility for fragrance applications .

Safety and Regulatory Profiles: While 4-isopropylcyclohexanol lacks significant safety restrictions, β-methylcyclohexanethanol derivatives are subject to IFRA limits (e.g., 0.1–5% in cosmetics) due to sensitization risks . This suggests this compound may require similar precautions.

Applications: Cyclohexadieneethanol’s unsaturated structure could enhance its olfactory profile in fragrances, similar to cyclohexene derivatives used in commercial flavorings . Isopropyl alcohol’s simplicity limits its utility compared to functionalized cyclohexane/cyclohexadiene alcohols, which offer tailored steric and electronic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.